molecular formula C5H9N3 B3432006 N-(1H-Imidazol-4-ylmethyl)-N-methylamine CAS No. 944897-75-0

N-(1H-Imidazol-4-ylmethyl)-N-methylamine

Cat. No. B3432006
CAS RN: 944897-75-0
M. Wt: 111.15 g/mol
InChI Key: VYAFJWHVHCBQBJ-UHFFFAOYSA-N
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Description

“N-(1H-Imidazol-4-ylmethyl)-N-methylamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Antifungal Applications

Research has shown that derivatives of N-(1H-Imidazol-4-ylmethyl)-N-methylamine exhibit significant antifungal properties. Specifically, certain analogues have been synthesized and demonstrated promising activities against fungal growth. These findings are pivotal in the development of new classes of antifungal agents, highlighting the potential of this compound derivatives in addressing fungal infections (Setzu et al., 2002; Setzu et al., 2003).

Corrosion Inhibition

The compound and its derivatives have also found application as corrosion inhibitors. A study demonstrated that amino acid compounds related to this compound were effective in inhibiting the corrosion of N80 steel in acidic solutions. These inhibitors operate through adsorption, aligning with the Langmuir adsorption isotherm, and have been studied using electrochemical and theoretical approaches, providing insights into their protective mechanisms on metal surfaces (Yadav, Sarkar, & Purkait, 2015).

Catalysis and Synthesis

Another area of application includes its use in catalysis and synthesis processes. For instance, this compound derivatives have been utilized in the mechanosynthesis of N-methyl imines, demonstrating the synthetic versatility of these compounds. This process involves solvent-free conditions and showcases an efficient approach to synthesizing N-methyl imines, combining environmental benefits with chemical synthesis efficiency (Khaligh et al., 2019).

Molecular Isomerism and Spin State Studies

Additionally, the derivatives of this compound have been explored for their roles in molecular isomerism and the study of spin states in metal complexes. Research into how the tautomerization of the 4(5)-methylimidazole group affects the spin state of iron(ii) molecular isomers presents a fascinating insight into the structural and electronic properties of these complexes (Han et al., 2017).

properties

IUPAC Name

1-(1H-imidazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFJWHVHCBQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609354
Record name 1-(1H-Imidazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944897-75-0, 1195598-98-1
Record name N-Methyl-1H-imidazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-4-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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